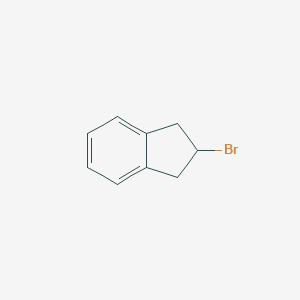

2-bromo-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYDCTAPNKFTRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450055 | |

| Record name | 2-BROMOINDAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17623-96-0 | |

| Record name | 2-BROMOINDAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). This document is intended for professionals in chemical research and drug development who utilize halogenated intermediates for the synthesis of complex organic molecules. Key data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and reaction mechanisms, adhering to specified formatting requirements.

Introduction

This compound is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a bromine atom on the alicyclic ring at the C2 position makes it a valuable and reactive intermediate in organic synthesis. It serves as a key building block for introducing the indane scaffold into larger molecules, a structural motif present in various pharmaceuticals and agrochemicals.[1] Its unique bromine-substituted structure is particularly useful for studying reaction mechanisms and developing novel chemical processes for creating more complex molecules with potential therapeutic effects.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉Br | [1][2] |

| Molecular Weight | 197.07 g/mol | [1][2] |

| CAS Number | 17623-96-0 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromoindane, 2-Bromo-2,3-dihydroindene | [2] |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

Mass Spectrometry (MS): In a mass spectrum, this compound would exhibit a characteristic molecular ion peak cluster due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 196 and 198. A primary fragmentation pathway would involve the loss of the bromine radical, leading to a significant fragment ion at m/z 117 (C₉H₉⁺). GC-MS data for this compound is available in spectral databases.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

<3000 cm⁻¹: Aliphatic C-H stretching from the CH and CH₂ groups.

-

~1600 and 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~700-500 cm⁻¹: C-Br stretching vibration, typically found in the fingerprint region.[3] Vapor phase IR spectra are available for reference in spectral databases.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (~7.1-7.4 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would contain signals for the three protons on the five-membered ring. The proton on the carbon bearing the bromine (C2-H) would appear as a downfield multiplet, coupled to the four protons of the two adjacent methylene groups. The protons of the C1 and C3 methylene groups would likely appear as complex, overlapping multiplets.

-

¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons (four CH and two quaternary) in the typical ~120-145 ppm range. In the aliphatic region, three signals are expected: one for the carbon attached to bromine (C2), which would be shifted significantly due to the electronegative halogen, and two signals for the C1 and C3 methylene carbons.

-

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved from indene. A common strategy involves the formation of a bromohydrin intermediate (trans-2-bromoindan-1-ol) by reacting indene with a bromine source in the presence of water, followed by the reduction of the hydroxyl group.[4]

Experimental Protocol: Synthesis via Bromohydrin Intermediate

-

Bromohydrin Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Indene (1 equivalent) in a 1:1 mixture of acetone and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-2-bromoindan-1-ol.

-

Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

-

-

Reduction of Hydroxyl Group:

-

Dissolve the purified trans-2-bromoindan-1-ol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a reducing agent system, for example, sodium borohydride (NaBH₄) followed by the careful addition of a protic acid (like H₂SO₄) or by using a system like triethylsilane and trifluoroacetic acid.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water and extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

-

Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bonded to the bromine. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of various functional groups.[3]

Key reactions include:

-

C-N Bond Formation: Reaction with amines (primary or secondary) or ammonia leads to the formation of 2-aminoindane derivatives, which are important scaffolds in medicinal chemistry.[3]

-

C-O Bond Formation: Alkoxides or hydroxides can displace the bromide to form ethers or alcohols, respectively.

-

C-S Bond Formation: Thiolates react readily to produce 2-thioether derivatives of indane.[3]

-

C-C Bond Formation: Carbanions, such as those derived from organocuprates or enolates, can be used to form new carbon-carbon bonds.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical properties. Its significance lies in the strategic placement of a reactive bromine atom on the indane framework, enabling a wide array of nucleophilic substitution reactions. This guide has provided essential data on its physicochemical properties, spectroscopic signatures, and a reliable synthetic protocol. For researchers in organic synthesis and drug discovery, a thorough understanding of this compound's reactivity and handling requirements is crucial for its effective and safe utilization in the development of novel molecular entities.

References

An In-depth Technical Guide to 2-bromo-2,3-dihydro-1H-indene (CAS Number 17623-96-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2,3-dihydro-1H-indene (CAS No. 17623-96-0), a key building block in organic synthesis with significant potential in the development of novel pharmaceuticals and agrochemicals. This document details the physicochemical properties, spectral data, and safety information for this compound. Furthermore, it outlines a detailed experimental protocol for its synthesis via the bromination of 2,3-dihydro-1H-indene. The guide also explores the utility of this molecule as a synthetic intermediate and discusses the biological significance of the dihydro-1H-indene scaffold, with a particular focus on its role in the development of tubulin polymerization inhibitors for anti-cancer and anti-angiogenic applications.

Chemical and Physical Properties

This compound is a halogenated derivative of indane. The introduction of a bromine atom creates a reactive center, making it a versatile intermediate for further chemical modifications.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 17623-96-0 | [2] |

| Molecular Formula | C₉H₉Br | [2] |

| Molecular Weight | 197.07 g/mol | [2] |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | MySkinRecipes |

| Appearance | White to yellow crystals | |

| Storage | 2-8°C, dry and sealed | MySkinRecipes |

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

| Spectroscopy | Data | Source |

| GC-MS | Spectrum available | [2] |

| Vapor Phase IR | Spectrum available | [2] |

Safety and Hazard Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.[2]

| Hazard Classification | Description |

| Acute toxicity, oral (Category 4) | Harmful if swallowed |

| Skin irritation (Category 2) | Causes skin irritation |

| Eye irritation (Category 2A) | Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 2,3-dihydro-1H-indene (indane). While the benzylic position (C1) is typically more reactive towards radical bromination, synthesis of the 2-bromo isomer can be accomplished, often starting from 1-indanone.[1] A general procedure is outlined below, adapted from the synthesis of similar 2-bromo-indanones.[3]

Reaction Scheme:

Figure 1. Synthetic approach to this compound from 1-indanone.

Materials:

-

2,3-dihydro-1H-inden-1-one (1-indanone)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Radical initiator (e.g., AIBN) or acid catalyst

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform)

-

Reducing agent (e.g., hydrazine hydrate, potassium hydroxide)

-

High-boiling point solvent for reduction (e.g., diethylene glycol)

Procedure:

Step 1: Bromination of 1-indanone

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-indanone in a suitable anhydrous solvent.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or use an acid catalyst. The choice of conditions can influence the regioselectivity of the bromination.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-2,3-dihydro-1H-inden-1-one.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 2-bromo-2,3-dihydro-1H-inden-1-one

-

Combine the purified 2-bromo-2,3-dihydro-1H-inden-1-one, hydrazine hydrate, and potassium hydroxide in a high-boiling point solvent such as diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to a high temperature (typically >180 °C) to effect the Wolff-Kishner reduction of the carbonyl group.

-

After the reaction is complete, cool the mixture and add water.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position of this compound can be displaced by various nucleophiles to introduce a range of functional groups, making it a valuable precursor for creating libraries of compounds for drug discovery.[1]

Figure 2. Nucleophilic substitution reactions of this compound.

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[1] Derivatives of this core have shown promise as anti-inflammatory, hypotensive, and antioxidant agents.[1]

Tubulin Polymerization Inhibition

A significant area of research for dihydro-1H-indene derivatives is in the development of anti-cancer agents that act as tubulin polymerization inhibitors.[4][5] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4][5]

Figure 3. Mechanism of action of dihydro-1H-indene derivatives as tubulin inhibitors.

Anti-Angiogenic Effects

In addition to their direct cytotoxic effects on tumor cells, tubulin inhibitors derived from the dihydro-1H-indene scaffold can also exhibit anti-angiogenic properties.[4] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[6] By disrupting the microtubule network in endothelial cells, these compounds can inhibit cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[6][7] Some of these compounds may also directly inhibit key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[7][8]

Figure 4. Potential anti-angiogenic mechanism via VEGFR2 signaling inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents, is well-established. The dihydro-1H-indene scaffold, which can be readily accessed and functionalized from this bromo-derivative, holds significant promise for the discovery of new drugs, especially in the field of oncology. The ability of certain derivatives to act as potent tubulin polymerization inhibitors with anti-angiogenic properties highlights the importance of this structural motif in modern drug discovery. Further research into the synthesis and biological evaluation of novel derivatives based on this compound is warranted and could lead to the development of next-generation therapeutics.

References

- 1. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

- 2. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties and Synthetic Elucidation of 2-Bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2,3-dihydro-1H-indene, also known as 2-bromoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The introduction of a bromine atom onto the aliphatic five-membered ring imparts specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its structural motif is found in various biologically active compounds and serves as a key building block in the development of novel pharmaceutical agents and other specialty chemicals. This technical guide provides a comprehensive overview of the known physical properties of this compound, a detailed experimental protocol for its synthesis and purification, and methods for its characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification. While experimental data for some properties are not extensively reported in publicly available literature, a compilation of known and predicted data is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉Br | --INVALID-LINK--[1][2] |

| Molecular Weight | 197.07 g/mol | --INVALID-LINK--[1][2] |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg (Predicted) | MySkinRecipes[3] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and chloroform. Insoluble in water. | General chemical principles |

| CAS Number | 17623-96-0 | --INVALID-LINK--[2] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2,3-dihydro-1H-indene (indane). The following protocol details a representative procedure using N-bromosuccinimide (NBS) as the brominating agent, which is known for its selectivity in allylic and benzylic brominations.

Synthesis of this compound via Radical Bromination of Indane

This procedure is adapted from established methods for benzylic bromination using NBS.[4][5]

Materials and Equipment:

-

2,3-dihydro-1H-indene (indane)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) (anhydrous)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (radical initiator)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in anhydrous carbon tetrachloride or chloroform.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by water, and finally with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product can be purified by flash column chromatography.[7][8]

Materials and Equipment:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane and ethyl acetate (or other suitable solvent systems)

-

Glass column for chromatography

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.1-7.3 ppm) and the aliphatic protons of the five-membered ring. The proton attached to the carbon bearing the bromine atom (C2-H) would likely appear as a multiplet at a downfield-shifted position compared to the unsubstituted indane.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The carbon atom bonded to the bromine (C2) will be significantly shifted downfield.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately equal intensity).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring. The C-Br stretching frequency is typically observed in the fingerprint region.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides essential information on the physical properties, synthesis, purification, and characterization of this compound. The provided experimental protocols offer a practical starting point for researchers working with this versatile synthetic intermediate. The structured data and workflow diagram are intended to facilitate its effective use in the laboratory for the development of new molecules in the fields of medicinal chemistry and materials science. Further experimental investigation is required to determine the precise values for physical properties such as melting point and density.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. How To Run A Reaction [chem.rochester.edu]

An In-depth Technical Guide to the Molecular Structure of 2-bromo-2,3-dihydro-1H-indene

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a halogenated derivative of indane, a bicyclic hydrocarbon. Its core structure consists of a benzene ring fused to a five-membered cyclopentane ring, with a bromine atom substituted at the second position of the aliphatic ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17623-96-0 | PubChem[1] |

| Molecular Formula | C₉H₉Br | PubChem[1] |

| Molecular Weight | 197.07 g/mol | PubChem[1] |

| SMILES | C1C(CC2=CC=CC=C21)Br | PubChem[1] |

| InChI Key | APYDCTAPNKFTRB-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | MySkinRecipes[2] |

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through the bromination of indene. A common laboratory-scale synthesis involves the hydroxybromination of indene to form a bromoindanol intermediate, which can then be subjected to dehydroxylation.

References

A Comprehensive Technical Guide to 2-Bromo-2,3-dihydro-1H-indene

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides an in-depth look at 2-bromo-2,3-dihydro-1H-indene, also known as 2-bromoindan, covering its chemical identity, physicochemical properties, synthesis, and relevant reaction pathways.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a halogenated derivative of indane.[1] It is widely recognized by its common synonym, 2-bromoindan .[1] Additional identifiers and synonyms are listed in the table below for comprehensive referencing.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Common Synonym | 2-bromoindan[1] |

| CAS Number | 17623-96-0[1] |

| Molecular Formula | C₉H₉Br[1] |

| Molecular Weight | 197.07 g/mol [1][2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below. This data is crucial for its identification, purification, and use in synthetic applications.

| Property | Value | Reference |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg | [2] |

| Molecular Weight | 197.07 g/mol | [1][2] |

| Mass Spectrometry | GC-MS data available | [1] |

| IR Spectroscopy | Vapor phase IR spectra available | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the bromination of a suitable precursor, such as 2-indanol, using a brominating agent like phosphorus tribromide (PBr₃).

Synthesis of this compound from 2-Indanol

Materials:

-

2-indanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-indanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of phosphorus tribromide (approximately 0.33 equivalents) in anhydrous diethyl ether to the stirred solution of 2-indanol via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then pour it cautiously over crushed ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reaction Pathways and Logical Relationships

The synthesis of this compound from 2-indanol proceeds through a nucleophilic substitution reaction. The mechanism involves the activation of the hydroxyl group of the alcohol by phosphorus tribromide, converting it into a good leaving group, followed by a backside attack by the bromide ion.

This synthetic transformation is a classic example of converting an alcohol to an alkyl halide, a fundamental reaction in organic synthesis. The use of phosphorus tribromide is particularly effective for primary and secondary alcohols and generally proceeds with inversion of stereochemistry if a chiral center is present.

The following diagram illustrates the logical workflow for the preparation and purification of the target compound.

References

Spectroscopic Profile of 2-bromo-2,3-dihydro-1H-indene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering a centralized resource for the spectroscopic characterization of this compound. While experimental nuclear magnetic resonance (NMR) data for this specific molecule is not widely available in public databases, this guide presents available experimental data from mass spectrometry and infrared spectroscopy, alongside predicted NMR data based on established spectroscopic principles. Furthermore, detailed experimental protocols for obtaining such spectra are provided to facilitate laboratory work.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₉Br | PubChem[1] |

| Molecular Weight | 197.07 g/mol | PubChem[1] |

| Exact Mass | 195.98876 Da | PubChem[1] |

| Ionization Method | GC-MS | PubChem[1] |

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[2] Common fragmentation pathways would likely involve the loss of the bromine radical (M+ - Br) to form a stable secondary carbocation, and potentially the loss of HBr. Further fragmentation of the indanyl cation could also be observed.[2]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| ~3070-3020 | Medium | Aromatic C-H stretch | Predicted |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Predicted |

| ~1600, 1480 | Medium-Strong | Aromatic C=C bending | Predicted |

| ~1450 | Medium | CH₂ bending | Predicted |

| ~750 | Strong | ortho-disubstituted benzene ring C-H out-of-plane bend | Predicted |

| ~600-500 | Medium-Strong | C-Br stretch | Predicted |

Note: The available vapor phase IR spectrum on PubChem can be used for comparison.

Table 3: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | m | 4H | Aromatic protons |

| ~4.8-5.0 | m | 1H | CH-Br |

| ~3.3-3.6 | m | 2H | Ar-CH₂ |

| ~3.0-3.3 | m | 2H | CH-CH₂ |

Table 4: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | Quaternary aromatic carbons |

| ~125-130 | Aromatic CH carbons |

| ~50-55 | CH-Br |

| ~40-45 | Ar-CH₂ |

| ~35-40 | CH-CH₂ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [3]

-

Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]

-

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).

-

Agitate the vial to dissolve the sample completely.

-

If any solid remains, filter the solution or carefully transfer the supernatant to a clean NMR tube.[3]

-

The final sample volume in the NMR tube should be about 4.5 cm in depth.[3]

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard parameters, which may include a 30° pulse angle and a recycle delay of 1-2 seconds.

-

Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR or a more concentrated sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single line.

-

Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis, especially for quaternary carbons.[4]

Infrared (IR) Spectroscopy

Thin Solid Film Method: [5]

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[5]

-

Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum. A background spectrum of the clean salt plate should be taken first and automatically subtracted from the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: [7]

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]

-

Ensure the solution is free of particulate matter by filtration if necessary.[7]

-

Transfer the solution to a GC vial.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized in the heated injection port and separated on a capillary column. The temperature program of the GC oven should be optimized to ensure good separation of components.[9]

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.[10]

-

A mass spectrum is recorded for each eluting component.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.latech.edu [chem.latech.edu]

- 4. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. emeraldcloudlab.com [emeraldcloudlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. memphis.edu [memphis.edu]

Stability and Storage of 2-Bromo-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-2,3-dihydro-1H-indene. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, as degradation can impact experimental outcomes and the quality of synthesized products. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to maintaining the quality of this compound. The following table summarizes the recommended storage and handling conditions based on available safety data sheets and product information.

| Parameter | Recommendation | Source |

| Storage Temperature | 2-8°C | [1] |

| Atmosphere | Store in a dry environment. | [1] |

| Container | Keep in a tightly sealed container. | [1] |

| Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | [2] |

Potential Degradation Pathways

Factors Influencing Stability:

Caption: Factors influencing the stability of this compound.

The primary degradation pathways anticipated for this compound are:

-

Hydrolysis: As a benzylic halide, the compound is susceptible to nucleophilic substitution by water, which would lead to the formation of 2,3-dihydro-1H-inden-2-ol and hydrobromic acid. This reaction is likely to be the primary degradation pathway in the presence of moisture. The rate of hydrolysis can be influenced by pH and temperature.

-

Elimination: In the presence of a base, this compound can undergo an elimination reaction (dehydrobromination) to form 1H-indene.

-

Oxidation: Exposure to air (oxygen) over prolonged periods, potentially accelerated by light or heat, could lead to oxidative degradation products.

-

Photodecomposition: Although specific photostability data is unavailable, many organic halides are sensitive to light, which can induce the formation of radical intermediates and lead to a variety of degradation products.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies can be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following protocols are based on the principles outlined in the ICH Q1A guidelines.

Workflow for Stability Testing:

References

An In-depth Technical Guide to the Safe Handling of 2-bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-bromo-2,3-dihydro-1H-indene, a key intermediate in various synthetic applications. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | ! | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | ! | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | 3 | ! | Warning | H335: May cause respiratory irritation |

GHS Pictogram:

-

Exclamation Mark: [3][4] Represents hazards such as skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, and respiratory tract irritation.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉Br |

| Molecular Weight | 197.07 g/mol [1] |

| Appearance | White to yellow crystals |

| Boiling Point | 249.2 ± 29.0 °C at 760 mmHg |

| Storage | 2-8°C, dry and sealed |

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

Table 3: Recommended Personal Protective Equipment (PPE) [7]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact, which can cause irritation.[1] |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended for splash hazards.[7] | To protect against splashes that can cause serious eye damage.[1] |

| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is advised.[7] | To protect skin from accidental contact and to prevent contamination of personal clothing. |

| Respiratory Protection | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[7] | To prevent inhalation of vapors, which can cause respiratory irritation.[1] |

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (chemical fume hood) is clean and uncluttered.

-

Dispensing:

-

Avoid the formation of dust and aerosols.[2]

-

Use only non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

-

During Use:

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling.[2]

-

Clean the work area and any equipment used.

-

Dispose of contaminated PPE and waste materials according to institutional and local regulations.

-

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 4: First Aid Measures [5][8]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the affected area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[5]

-

Clean-up:

-

Disposal: Dispose of the collected material in accordance with local, state, and federal regulations.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[5] Keep the container tightly closed.[5] Recommended storage temperature is 2-8°C.

-

Disposal: Dispose of waste and empty containers in accordance with all federal, state, and local environmental regulations.

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | C9H9Br | CID 10965463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. GHS hazard pictograms [stoffenmanager.com]

- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Electrophilic Bromination of 2,3-Dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic bromination of 2,3-dihydro-1H-indene, commonly known as indane, is a significant transformation in organic synthesis. The resulting bromoindane isomers, primarily 4-bromoindane and 5-bromoindane, are valuable intermediates in the development of pharmaceuticals and other biologically active molecules. The indane scaffold is a core structure in numerous approved drugs and clinical candidates, and the introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, lithiation, and other transformations.

This document provides detailed application notes on the regioselectivity of the electrophilic bromination of unsubstituted indane, comprehensive experimental protocols for its synthesis, and characterization data for the resulting products.

Regioselectivity in the Electrophilic Bromination of Indane

The cyclopentyl ring fused to the benzene ring in the indane molecule acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the alkyl group. Consequently, the electrophilic attack by bromine preferentially occurs at the positions ortho and para to the fused cyclopentyl ring. In the case of unsubstituted indane, this leads to the formation of two primary monobrominated products: 4-bromo-2,3-dihydro-1H-indene (ortho attack) and 5-bromo-2,3-dihydro-1H-indene (para attack).

The ratio of these isomers is dependent on the reaction conditions, particularly the Lewis acid catalyst used and the temperature. Steric hindrance at the 4-position (ortho) can influence the product distribution, often favoring the formation of the 5-bromo isomer.

Data Presentation

Table 1: Product Distribution in the Electrophilic Bromination of 2,3-Dihydro-1H-indene

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Product Ratio (4-bromo : 5-bromo) | Total Yield (%) |

| Br₂ | AlCl₃ | CS₂ | 0 | Data not available | ~70-80 |

| Br₂ | FeBr₃ | CH₂Cl₂ | Room Temp. | Predominantly 5-bromo | Moderate to High |

| NBS | p-TsOH | CH₃OH | Room Temp. | Highly regioselective for substituted indanols | High |

Note: Quantitative data on the precise isomer ratio for the direct bromination of unsubstituted indane is not consistently reported in the literature. The reaction generally favors the 5-bromo isomer, and the total yield is typically good.

Table 2: Spectroscopic Data for Bromoindane Isomers

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 5-Bromo-2,3-dihydro-1H-indene | 7.23 (d, J = 1.8 Hz, 1H, H-4), 7.17 (dd, J = 7.9, 1.8 Hz, 1H, H-6), 6.98 (d, J = 7.9 Hz, 1H, H-7), 2.86 (t, J = 7.4 Hz, 4H, H-1, H-3), 2.06 (quint, J = 7.4 Hz, 2H, H-2) | 146.5, 143.2, 130.4, 128.0, 125.6, 119.8, 32.8, 32.0, 25.4 |

| 4-Bromo-2,3-dihydro-1H-indene | 7.25 (d, J = 7.7 Hz, 1H), 7.05 (t, J = 7.7 Hz, 1H), 6.95 (d, J = 7.7 Hz, 1H), 2.95 (t, J = 7.5 Hz, 2H), 2.85 (t, J = 7.5 Hz, 2H), 2.10 (m, 2H) | Data not fully available in cited literature. |

Experimental Protocols

Protocol 1: Friedel-Crafts Bromination of 2,3-Dihydro-1H-indene with Br₂ and AlCl₃

This protocol describes a classic approach to the electrophilic bromination of indane using bromine and a Lewis acid catalyst.

Materials:

-

2,3-Dihydro-1H-indene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous

-

Ice

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

-

From the dropping funnel, add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 4-bromo and 5-bromo isomers.

Protocol 2: Bromination using N-Bromosuccinimide (NBS) (Adapted from substituted indanols)

This protocol provides a milder alternative to using liquid bromine, employing NBS as the bromine source. While optimized for activated systems like phenols, it can be adapted for indane.

Materials:

-

2,3-Dihydro-1H-indene

-

N-Bromosuccinimide (NBS)

-

para-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Methanol (CH₃OH)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,3-dihydro-1H-indene (1.0 eq) in methanol, add N-bromosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to isolate the bromoindane isomers.

Visualizations

Reaction Mechanism

The electrophilic bromination of 2,3-dihydro-1H-indene proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Caption: Mechanism of Friedel-Crafts Bromination of Indane.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of bromoindane derivatives.

Caption: General workflow for the synthesis of bromoindane.

Application Note: Synthesis of 2-Bromo-2,3-dihydro-1H-indene via Electrophilic Hydrobromination

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed reaction mechanism, experimental protocol, and representative data for the synthesis of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane), a valuable intermediate in organic synthesis and pharmaceutical research.

Introduction

This compound is a key building block for the synthesis of various functionalized indane derivatives, which are core structures in numerous biologically active compounds and materials. The targeted introduction of a bromine atom at the C-2 position allows for subsequent nucleophilic substitutions or cross-coupling reactions, enabling the development of diverse molecular scaffolds. The most direct and regioselective method for synthesizing this compound is through the electrophilic addition of hydrogen bromide (HBr) to 1H-indene.

Reaction Mechanism

The synthesis proceeds via a two-step electrophilic addition mechanism, governed by Markovnikov's rule. The regioselectivity of the reaction is dictated by the formation of the most stable carbocation intermediate.[1][2][3][4][5]

Step 1: Electrophilic attack and formation of a stable carbocation. The reaction is initiated by the attack of the electron-rich π-bond of the alkene in 1H-indene on the electrophilic hydrogen of hydrogen bromide.[2][6] Protonation can occur at either C1 or C2 of the double bond. Protonation at the C1 position leads to the formation of a secondary benzylic carbocation at the C2 position. This carbocation is significantly stabilized by resonance with the adjacent aromatic ring. The alternative, protonation at C2, would result in a less stable primary carbocation at C1. Consequently, the formation of the C2 carbocation is strongly favored.[1][4]

Step 2: Nucleophilic attack by bromide. The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks the electron-deficient carbocation at C2.[3] This step results in the formation of the final product, this compound.

The overall reaction is a stereoselective anti-addition, although for this achiral product, the stereochemistry is not a primary concern unless chiral starting materials or reagents are used.

Mechanism Visualization

Caption: Electrophilic addition of HBr to 1H-indene.

Experimental Protocol

This protocol describes a general procedure for the hydrobromination of 1H-indene. Reactions involving HBr should be conducted in a well-ventilated fume hood due to its corrosive and toxic nature.

Materials and Equipment:

-

1H-Indene

-

Hydrogen bromide solution (e.g., 33% in acetic acid) or HBr gas

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indene (e.g., 2.32 g, 20 mmol) in 20 mL of anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

HBr Addition: Slowly add a solution of HBr in acetic acid (e.g., 6.0 mL of a 33% solution, ~30 mmol) dropwise to the stirred solution over 15 minutes. Alternatively, bubble HBr gas through the solution until saturation is reached, monitoring the reaction progress by TLC.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of ice-cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution (caution: gas evolution), 30 mL of water, and 30 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of diethyl ether.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound based on the protocol provided and analogous hydrohalogenation reactions.

| Parameter | Value | Notes |

| Reactants | ||

| 1H-Indene | 20 mmol (2.32 g) | Limiting Reagent |

| HBr (33% in Acetic Acid) | ~30 mmol (1.5 eq) | Ensures complete reaction |

| Solvent (Diethyl Ether) | 20 mL | Anhydrous conditions are preferred |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity |

| Reaction Time | 3 hours | Monitor by TLC for completion |

| Results | ||

| Product | This compound | Mol. Weight: 197.07 g/mol |

| Theoretical Yield | 3.94 g | Based on 100% conversion |

| Typical Experimental Yield | 75-85% | Varies with purity of starting materials and technique |

| Appearance | Colorless to pale yellow oil |

Conclusion

The synthesis of this compound from 1H-indene is efficiently achieved through a regioselective electrophilic addition of hydrogen bromide. The mechanism proceeds via the formation of a stable secondary benzylic carbocation, leading to the desired 2-bromo isomer in good yield. The provided protocol offers a reliable method for obtaining this versatile synthetic intermediate.

References

- 1. savemyexams.com [savemyexams.com]

- 2. youtube.com [youtube.com]

- 3. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols: 2-Bromo-2,3-dihydro-1H-indene in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-2,3-dihydro-1H-indene (also known as 2-bromoindane) as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols outlined herein are based on established principles of nucleophilic substitution and are designed to serve as a practical guide for laboratory applications.

Introduction

This compound is a valuable bifunctional molecule incorporating a rigid indane scaffold. The presence of a bromine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This capability makes it a key starting material for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to, agents targeting the central nervous system and compounds with anti-inflammatory or antioxidant properties. The indane core is a privileged structure in medicinal chemistry, and its derivatives are found in several approved drugs.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The secondary carbon to which the bromine is attached is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These transformations are fundamental in building the core structures of many pharmaceutical lead compounds.

A significant application is in the synthesis of 2-aminoindane derivatives. The 2-aminoindane moiety is a key pharmacophore in a range of neurologically active compounds. By displacing the bromide with ammonia or an amine, a direct route to this important class of intermediates is achieved.

Furthermore, reaction with other nucleophiles such as azide or alkoxides provides intermediates that can be further elaborated into a diverse array of pharmaceutical candidates. For instance, the resulting azide can be reduced to the corresponding amine, offering an alternative pathway to 2-aminoindane.

Data Presentation: Quantitative Analysis of Nucleophilic Substitution Reactions

While comprehensive, directly comparable quantitative data for a wide range of nucleophilic substitutions on this compound is not extensively consolidated in the literature, the following table summarizes representative yields for analogous reactions on similar substrates. This data serves as a valuable reference for estimating the expected efficiency of such transformations.

| Nucleophile | Substrate | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Compound |

| Ammonia | 2-Bromoindan-1-ol | 2-Aminoindan-1-ol | - | - | - | - | Analogous to cis-1-Aminoindan-2-ol synthesis |

| Sodium Azide | Benzyl Bromide Derivative | Benzyl Azide Derivative | DMSO | Room Temp. | 2 | 66 | Similar Azidation Reaction[1] |

| Pyrrolidine | 2-Allylnaphthyl triflate | 2-(Pyrrolidin-1-yl)indane | Toluene | 95 | 16 | 94 | Pd-Catalyzed Amination[2] |

| Diethylamine | 2-Allylnaphthyl triflate | 2-(Diethylamino)indane | Toluene | 95 | 16 | 55 | Pd-Catalyzed Amination[2] |

| Benzylamine | 2-Allylnaphthyl triflate | 2-(Benzylamino)indane | Toluene | 95 | 16 | 99 | Pd-Catalyzed Amination[2] |

Experimental Protocols

The following are detailed, representative protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene (via Ammonolysis)

This protocol describes the direct displacement of the bromide with ammonia. Due to the volatility of ammonia, the reaction is conducted in a sealed vessel.

Materials:

-

This compound

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Heavy-walled, sealed reaction tube or autoclave

Procedure:

-

In a heavy-walled, sealable reaction tube, dissolve this compound (1.0 eq) in ethanol.

-

Cool the solution in an ice bath and add a large excess of concentrated aqueous ammonia (10-20 eq).

-

Seal the reaction tube tightly and allow it to warm to room temperature.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-2,3-dihydro-1H-indene.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis of 2-Azido-2,3-dihydro-1H-indene

This protocol outlines the synthesis of the corresponding azide, which can serve as a precursor to the amine via reduction.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in DMF or DMSO, add sodium azide (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with water and brine to remove residual DMF/DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-azido-2,3-dihydro-1H-indene.

-

The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Methoxy-2,3-dihydro-1H-indene (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage via reaction with an alkoxide.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.2-1.5 eq).

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

-

After cooling to room temperature, quench the reaction by adding deionized water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-methoxy-2,3-dihydro-1H-indene can be purified by column chromatography or distillation.

Visualizations

Logical Relationship: Synthesis of Pharmaceutical Intermediates

Caption: Synthetic pathways from 2-bromoindane to APIs.

Experimental Workflow: General Nucleophilic Substitution

References

- 1. Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

Application Notes and Protocols for C-N Bond Formation Using 2-Bromo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminoindanes are a class of compounds with significant interest in medicinal chemistry and drug development due to their structural relationship to phenethylamines, which include a wide range of psychoactive compounds and neurotransmitter analogues.[1] These molecules have been investigated for their potential as entactogens, stimulants, and for other pharmacological activities.[2][3] The formation of a carbon-nitrogen (C-N) bond at the 2-position of the indane scaffold is a key synthetic step in the preparation of these derivatives.

This document provides a detailed protocol for the synthesis of N-substituted 2-aminoindanes through the nucleophilic substitution of 2-bromo-2,3-dihydro-1H-indene with primary and secondary amines. This method offers a direct and versatile route to a variety of 2-aminoindane derivatives.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction, where an amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound.[4] The bromine atom, being a good leaving group, is displaced, resulting in the formation of a new C-N bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent is generally used to facilitate the reaction.

General Reaction Scheme:

Caption: General reaction scheme for C-N bond formation.

Experimental Protocols

Materials and Equipment

-

This compound (CAS: 17623-96-0)[5]

-

Selected primary or secondary amine (e.g., benzylamine, aniline, morpholine)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (nitrogen or argon) setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with an amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Workflow Diagram:

Caption: Experimental workflow for C-N bond formation.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or MeCN, approximately 5-10 mL per mmol of the bromoindane).

-

Add the amine (1.1-1.5 eq) to the solution.

-

Add a non-nucleophilic base (e.g., TEA or DIPEA, 1.5-2.0 eq) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-aminoindane.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the C-N bond formation with various amines, based on typical outcomes for such nucleophilic substitution reactions.

| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-Benzyl-2,3-dihydro-1H-inden-2-amine | 6 | 85 |

| 2 | Aniline | N-Phenyl-2,3-dihydro-1H-inden-2-amine | 18 | 65 |

| 3 | Morpholine | 4-(2,3-Dihydro-1H-inden-2-yl)morpholine | 8 | 78 |

| 4 | n-Butylamine | N-Butyl-2,3-dihydro-1H-inden-2-amine | 12 | 72 |

Application in Drug Development: A Conceptual Pathway